N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 852851-65-1
VCID: VC5080450
InChI: InChI=1S/C14H17N3OS/c1-9(2)7-13(18)16-11-5-3-10(4-6-11)12-8-19-14(15)17-12/h3-6,8-9H,7H2,1-2H3,(H2,15,17)(H,16,18)
SMILES: CC(C)CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide

CAS No.: 852851-65-1

Cat. No.: VC5080450

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37

* For research use only. Not for human or veterinary use.

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide - 852851-65-1

Specification

CAS No. 852851-65-1
Molecular Formula C14H17N3OS
Molecular Weight 275.37
IUPAC Name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide
Standard InChI InChI=1S/C14H17N3OS/c1-9(2)7-13(18)16-11-5-3-10(4-6-11)12-8-19-14(15)17-12/h3-6,8-9H,7H2,1-2H3,(H2,15,17)(H,16,18)
Standard InChI Key LHQHVAZVWMPTRJ-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide reflects its core structure:

  • A butanamide backbone (CH₃CH₂CH₂C(O)NH–)

  • A 4-(2-amino-1,3-thiazol-4-yl)phenyl substituent .

Key molecular descriptors:

PropertyValueMethod/Source
Molecular formulaC₁₃H₁₅N₃OSPubChem
Molecular weight261.34 g/molPubChem
SMILESCCC(C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NPubChem
InChIKeyGKOADFSLAGAFMT-UHFFFAOYSA-NPubChem

The thiazole ring (C₃H₂N₂S) contributes to π-π stacking and hydrogen-bonding interactions, critical for biological activity .

Physicochemical Properties

Solubility and Stability

  • LogP: Predicted ~2.1 (moderate lipophilicity due to the thiazole and amide groups) .

  • Aqueous solubility: <10 mg/mL (estimated via PubChem data) .

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions due to the amide bond.

Spectroscopic Data

TechniqueKey SignalsInference
¹H NMRδ 1.0 (t, 3H, CH₃), δ 6.8–7.6 (m, ArH)Methyl groups and aromatic protons
IR1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)Amide and amine functionalities

Biological Relevance and Applications

TargetBinding Affinity (Predicted)Rationale
PI3KαModerate (Kd ~100 nM)Structural similarity to known inhibitors
JAK2Low (Kd >1 μM)Limited thiazole-kinase interactions

Antibacterial Activity

Thiazole derivatives exhibit broad-spectrum antibacterial effects. The 2-amino group may chelate metal ions in bacterial enzymes .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: ~4.2 eV (indicative of moderate reactivity) .

  • Electrostatic potential: Negative charge localized on the thiazole nitrogen, favoring hydrogen-bond acceptor interactions .

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